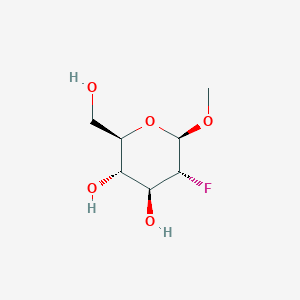

Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is a fluorinated sugar derivative. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorine atom in place of a hydroxyl group at the second carbon position of the glucose molecule imparts distinct chemical and biological characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside typically involves nucleophilic displacement reactions. One common method includes the reaction of methyl 4,6-O-benzylidene-2-O-(trifluoromethanesulfonyl)-β-D-glucopyranoside with tetraalkylammonium fluorides in acetonitrile. This reaction proceeds smoothly with inversion of configuration at the second carbon, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic displacement reactions. The use of protective groups and selective deprotection steps ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for nucleophilic displacement reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted glucopyranosides, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives.

Scientific Research Applications

Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including oligosaccharides.

Biology: Employed in studies of glucose transport and metabolism due to its structural similarity to glucose.

Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside involves its interaction with glucose transporters and metabolic pathways. The fluorine atom at the second carbon position alters the compound’s interaction with enzymes and transporters, affecting its uptake and metabolism. This unique property makes it a valuable tool for studying glucose transport and metabolism in various biological systems .

Comparison with Similar Compounds

Similar Compounds

2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose derivative used in PET imaging.

Methyl 2-deoxy-2-phthalimido-b-D-glucopyranoside: A structurally similar compound with different functional groups.

Uniqueness

Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is unique due to its specific substitution pattern and the presence of a fluorine atom at the second carbon position. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside (MDFG) is a synthetic carbohydrate derivative that has garnered attention in the fields of glycobiology and medicinal chemistry due to its unique structural modifications. The introduction of a fluorine atom at the second carbon position enhances the compound's stability and alters its biological properties, making it a valuable tool for studying carbohydrate-protein interactions and potential therapeutic applications.

Chemical Structure and Synthesis

MDFG is characterized by the substitution of a hydroxyl group with a fluorine atom at the C-2 position of the glucopyranose ring. This modification not only stabilizes the molecule but also influences its reactivity and interaction with biological macromolecules.

Synthesis Overview:

The synthesis of MDFG typically involves several key steps:

- Protection of hydroxyl groups.

- Selective fluorination at the C-2 position.

- Deprotection to yield the final product.

MDFG exhibits several biological activities primarily due to its ability to interact with proteins involved in carbohydrate recognition. The fluorine atom enhances binding affinities, which can lead to significant alterations in metabolic pathways. Notable mechanisms include:

- Inhibition of Key Enzymes : MDFG has been shown to inhibit hexokinase, an enzyme critical for glucose metabolism, thereby impairing glycolysis in cancer cells .

- Alteration of Protein Glycosylation : The compound influences glycosylation patterns, which can disrupt signaling pathways essential for cell growth and survival .

Anticancer Properties

Recent studies have highlighted the potential of MDFG as an anticancer agent. Similar compounds, such as 2-deoxy-2-fluoro-D-glucose (2-FG), have demonstrated efficacy in cancer therapy by disrupting metabolic homeostasis in cancer cells . Research indicates that MDFG may share these properties, making it a candidate for further investigation in oncological applications.

Interaction Studies

MDFG serves as a molecular probe in studying protein-carbohydrate interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze how MDFG interacts with various proteins, revealing insights into binding affinities and conformational changes upon ligand binding .

Table 1: Comparison of Fluorinated Carbohydrates

| Compound Name | Key Features |

|---|---|

| Methyl 6-deoxy-6-fluoro-β-D-galactopyranoside | Fluorination at C-6; used in similar interaction studies |

| Methyl 2-deoxy-3-fluoro-α-D-glucopyranoside | Different fluorination site; affects biological activity differently |

| Methyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranoside | Contains selenium; useful for probing protein interactions |

Case Studies

Properties

Molecular Formula |

C7H13FO5 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |

InChI |

InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |

InChI Key |

CRIUOMMBWCCBCQ-NYMZXIIRSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)F |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.